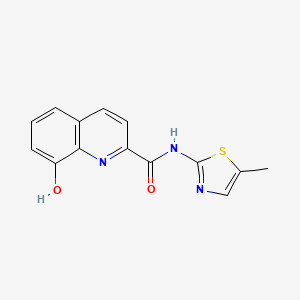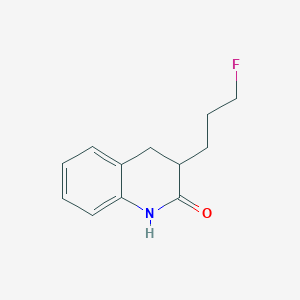
3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one is a chemical compound that belongs to the class of quinolinones. This compound is characterized by the presence of a fluoropropyl group attached to the quinolinone core. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the quinolinone core.
Fluoropropylation: The introduction of the fluoropropyl group is achieved through a nucleophilic substitution reaction. This involves reacting the quinolinone core with a fluoropropylating agent under specific conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.
Automated Purification Systems: These systems are used to streamline the purification process and ensure consistent product quality.
化学反応の分析
Types of Reactions
3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoropropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The fluoropropyl group may enhance the compound’s ability to interact with biological membranes and proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in key cellular processes.
類似化合物との比較
Similar Compounds
- 3-Fluoropropyl 1H,1H-perfluorohexyl carbonate
- 3-Fluoropropyl 1H,1H,9H-perfluorononyl carbonate
Uniqueness
3-(3-Fluoropropyl)-3,4-dihydroquinolin-2(1H)-one is unique due to its specific quinolinone core structure combined with the fluoropropyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. The presence of the fluoropropyl group may enhance its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
651315-42-3 |
|---|---|
分子式 |
C12H14FNO |
分子量 |
207.24 g/mol |
IUPAC名 |
3-(3-fluoropropyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14FNO/c13-7-3-5-10-8-9-4-1-2-6-11(9)14-12(10)15/h1-2,4,6,10H,3,5,7-8H2,(H,14,15) |
InChIキー |
ZCGITBUWIMMYKN-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)NC2=CC=CC=C21)CCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


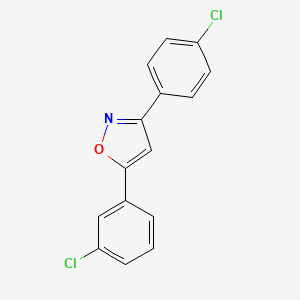
![[4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol](/img/structure/B12599052.png)
![Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)-](/img/structure/B12599060.png)
![4-[4-(2-Hydroxyethyl)phenoxy]benzonitrile](/img/structure/B12599071.png)
![Oxazole, 4,5-dihydro-2-phenyl-4-[2-(phenylseleno)ethyl]-, (4S)-](/img/structure/B12599075.png)
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-phenyl-](/img/structure/B12599081.png)
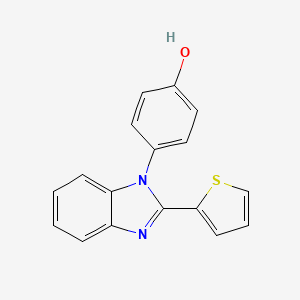

![Phenol, 4-[(acetyloxy)amino]-2,6-dinitro-](/img/structure/B12599098.png)
![2,4,6-Tris[2-(trichlorosilyl)ethenyl]-1,3,5,2,4,6-triazatriborinane](/img/structure/B12599107.png)
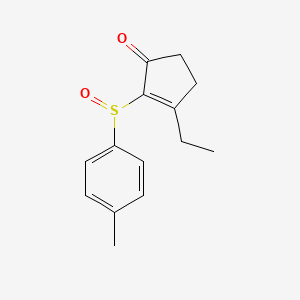
![1,10-Bis[(10-bromodecyl)oxy]decane](/img/structure/B12599114.png)
![2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12599121.png)
